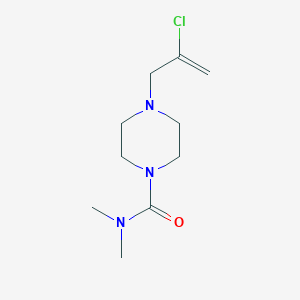
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one, also known as TPP or Flunitrazolam, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent sedative, hypnotic, and anxiolytic drug that has gained popularity in the research community due to its unique chemical structure and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has been extensively studied in the research community due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and muscle spasms. 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has also been studied for its potential use as a pre-anesthetic medication, as it can reduce anxiety and induce sedation before surgery.
Wirkmechanismus
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one binds to the GABA-A receptor and enhances the activity of GABA, leading to an increase in inhibitory neurotransmission. This results in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms. In addition, 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one is its unique chemical structure, which makes it a promising candidate for the development of new drugs. It has also been shown to have potent pharmacological properties, making it a useful tool for studying the central nervous system. However, one of the main limitations of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one is its potential for abuse. It is a potent sedative and hypnotic drug that can be addictive, making it unsuitable for human use.
Zukünftige Richtungen
There are several future directions for the study of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one. One potential area of research is the development of new drugs based on the chemical structure of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one. Another potential area of research is the study of the long-term effects of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one on the central nervous system. Finally, the potential therapeutic applications of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one, such as its use as a pre-anesthetic medication, should be further explored.
Conclusion
In conclusion, 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and pharmacological properties. It has been extensively studied for its potential therapeutic applications, such as its use as a treatment for anxiety disorders, insomnia, and muscle spasms. 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one acts on the central nervous system by enhancing the activity of GABA, leading to sedation, anxiolysis, and muscle relaxation. While 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one has several advantages for lab experiments, its potential for abuse is a major limitation. Further research is needed to explore the potential therapeutic applications of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one and to develop new drugs based on its chemical structure.
Synthesemethoden
The synthesis of 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one involves the reaction of 3,3,3-trifluoroacetone with 2-pyridin-4-ylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The product is then purified using column chromatography to obtain pure 3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one. The yield of the reaction is around 60-70%, and the purity of the product is around 95%.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-11(18)17-7-1-2-10(17)9-3-5-16-6-4-9/h3-6,10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOFDFLCONDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC(F)(F)F)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)



![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)